N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-32-24-26-21-18-10-4-5-11-19(18)31-22(21)23(29)27(24)14-17-9-6-12-30-17/h1-12H,13-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMRILLFJBAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 1189472-53-4 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and related compounds exhibit a broad spectrum of antimicrobial activities. N-benzyl derivatives have been tested against various bacterial strains and shown promising results. For instance, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
Anticancer Potential
Studies have highlighted the anticancer potential of thioacetamide derivatives. In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. For example, derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Preliminary studies indicate that similar thioacetamides can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage linked to various diseases, including cancer and neurodegeneration .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thioacetamide derivatives, N-benzyl compounds were found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 5 to 50 µg/mL depending on the specific derivative tested. This suggests a potential for development as antimicrobial agents in clinical settings .
Study 2: Anticancer Activity
A series of experiments conducted on MDA-MB-231 breast cancer cells revealed that N-benzyl derivatives could induce apoptosis through the activation of caspase pathways. The IC50 values for these compounds were reported between 5 µM and 15 µM, indicating a substantial inhibitory effect on cell viability .
Study 3: Neuroprotection in Ischemia Models
In vitro studies using neuronal cell cultures subjected to ischemic conditions demonstrated that N-benzyl derivatives could significantly reduce cell death compared to controls. The protective effects were attributed to the compound's ability to enhance antioxidant defenses within the cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
